molecular formula C24H27N7O B11239052 2-(4-{4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

2-(4-{4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

Cat. No.: B11239052
M. Wt: 429.5 g/mol
InChI Key: DSLCWPUDCILMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-{4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol involves inhibition of CDK2/cyclin A2. This inhibition disrupts cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of downstream targets .

Properties

Molecular Formula

C24H27N7O

Molecular Weight

429.5 g/mol

IUPAC Name

2-[4-[4-(2-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C24H27N7O/c1-18-7-5-6-10-21(18)26-22-20-17-25-31(19-8-3-2-4-9-19)23(20)28-24(27-22)30-13-11-29(12-14-30)15-16-32/h2-10,17,32H,11-16H2,1H3,(H,26,27,28)

InChI Key

DSLCWPUDCILMSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.